molecular formula C10H13N5O2S B2761578 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide CAS No. 670230-57-6

2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B2761578
CAS No.: 670230-57-6
M. Wt: 267.31
InChI Key: FGOUZHWQYGHHTB-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H13N5O2S It is known for its unique structure, which includes a tetrazole ring attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

2,4,6-Trimethylbenzenesulfonyl chloride+Sodium azideThis compound\text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} 2,4,6-Trimethylbenzenesulfonyl chloride+Sodium azide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.

    3-(1H-Tetrazol-1-yl)benzenesulfonamide: Similar structure but without the trimethyl groups, which can affect its physical and chemical properties.

Uniqueness

2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the presence of both the tetrazole ring and the trimethyl groups

Properties

IUPAC Name

2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-6-4-7(2)10(18(11,16)17)8(3)9(6)15-5-12-13-14-15/h4-5H,1-3H3,(H2,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOUZHWQYGHHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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